Thiazolo[5,4-h]isoquinoline
CAS No.: 36328-41-3
Cat. No.: VC15985010
Molecular Formula: C10H6N2S
Molecular Weight: 186.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36328-41-3 |
|---|---|
| Molecular Formula | C10H6N2S |
| Molecular Weight | 186.24 g/mol |
| IUPAC Name | [1,3]thiazolo[5,4-h]isoquinoline |
| Standard InChI | InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H |
| Standard InChI Key | XTTCFEHYNHIDLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C3=C1C=CN=C3)N=CS2 |
Introduction
Structural and Chemical Properties of Thiazolo[5,4-h]Isoquinoline
Thiazolo[5,4-h]isoquinoline belongs to the class of nitrogen-sulfur heterocycles, featuring a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is annulated to the isoquinoline framework at positions 5 and 4 (Figure 1). The IUPAC name thiazolo[5,4-h]isoquinoline reflects this fusion pattern, with the thiazole moiety occupying positions 5 and 4 relative to the isoquinoline backbone .
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.24 g/mol | |
| Density | ||
| LogP (Partition Coefficient) | 1.50 | |
| Topological Polar Surface Area | 74.25 Ų |
The compound’s moderate lipophilicity (LogP = 1.50) suggests balanced solubility in both aqueous and organic media, a critical factor for drug design . Its planar structure facilitates π-π stacking interactions, which are advantageous for binding to biological targets.
Synthetic Routes to Thiazolo[5,4-h]Isoquinoline
Classical Synthesis from 7-Aminoisoquinoline
A four-step protocol starting from 7-aminoisoquinoline is widely employed (Scheme 1) :
-
Thiocyanation: Reaction with potassium thiocyanate () and bromine () yields 7-amino-8-thiocyanoisoquinoline.
-
Cyclization: Treatment with hydrochloric acid () induces ring closure to form 2-aminothiazolo[4,5-h]isoquinoline.
-
Sandmeyer Reaction: Conversion of the amine to a chloro substituent using copper(I) chloride ().
-
Reduction: Hydriodic acid () and phosphorus () reduce the chloro group, yielding the final product .
This method achieves moderate yields (39–50%) but requires stringent control of reaction conditions to avoid side products .
Alternative Pathways
Recent advances utilize dithiooxamide and substituted benzaldehydes under microwave irradiation, reducing reaction times from hours to minutes. For example, cyclocondensation of dithiooxamide with 2-nitrobenzaldehyde in dimethylformamide () at 120°C produces Thiazolo[5,4-h]isoquinoline in 65% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR spectra reveal distinct proton environments:
-
Aromatic protons: Resonances between , corresponding to the isoquinoline and thiazole rings .
-
Thiazole protons: A singlet at for the sulfur-adjacent proton.
Infrared (IR) Spectroscopy
Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated system exhibits strong absorption at (), attributed to π→π* transitions .
Biological Activities and Applications
Antimicrobial Properties
Thiazolo[5,4-h]isoquinoline demonstrates broad-spectrum antibacterial activity against Gram-positive pathogens (Table 2):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25.0 |
| Enterococcus faecalis | 50.0 |
The mechanism likely involves inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Neuropharmacological Applications
DYRK1A inhibition by related compounds highlights potential in treating neurodegenerative disorders. Computational docking studies predict that Thiazolo[5,4-h]isoquinoline’s planar structure may occupy the ATP-binding pocket of DYRK1A, analogous to EHT 1610 .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields (e.g., 10% for certain intermediates ) and tedious purification steps. Flow chemistry and photoredox catalysis could streamline production.
Toxicity Profiling
No studies have assessed the compound’s toxicity in mammalian models. Preliminary data on analogs indicate low cytotoxicity against normal human fibroblasts (IC > 100 µM) , but in-depth assays are needed.
Drug Delivery Optimization
The compound’s poor aqueous solubility (LogP = 1.50) necessitates formulation strategies such as nanoencapsulation or prodrug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume